4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

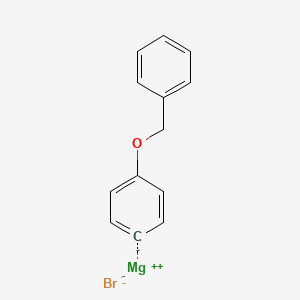

4-Benzyloxyphenyl magnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C13H11BrMgO and a molecular weight of 287.43 g/mol .

Métodos De Preparación

4-Benzyloxyphenyl magnesium bromide is typically prepared through a Grignard reaction. The synthetic route involves the reaction of 4-benzyloxybromobenzene with magnesium in the presence of anhydrous tetrahydrofuran (THF) as a solvent . The reaction conditions require an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .

Análisis De Reacciones Químicas

4-Benzyloxyphenyl magnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by another group.

Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include anhydrous solvents like THF, and the reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen . Major products formed from these reactions include secondary and tertiary alcohols, depending on the carbonyl compound used .

Aplicaciones Científicas De Investigación

4-Benzyloxyphenyl magnesium bromide is an organomagnesium compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by case studies and data tables.

Synthesis of Complex Organic Molecules

This compound acts as a nucleophile in reactions with electrophiles, enabling the formation of carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of BChE Inhibitors

Research has shown that derivatives synthesized from this compound can serve as inhibitors for human butyrylcholinesterase (hBChE), a target for Alzheimer's disease therapy. A study synthesized various derivatives and evaluated their inhibitory effects, revealing promising candidates with significant activity against hBChE .

Development of Neuroprotective Agents

The compound has been utilized in the development of neuroprotective agents. For instance, derivatives of this compound have demonstrated potential in preventing amyloid-beta-induced neurotoxicity, a hallmark of Alzheimer's disease.

Case Study: Neuroprotective Activity

In a study involving Drosophila models expressing amyloid-beta peptides, treatment with specific derivatives resulted in significant neuroprotection and improvement in lifespan. The compounds were shown to inhibit amyloid fibril formation, thus reducing neurodegeneration .

Drug Development

The versatility of this compound makes it an important intermediate in drug development. Its ability to form diverse chemical structures allows researchers to explore new therapeutic agents.

Data Table: Inhibition Potency of Derivatives

| Compound | % Inhibition of hBChE | IC50 (μM) |

|---|---|---|

| Compound 1 | 96.0 ± 0.8 | 0.193 ± 0.055 |

| Compound 2 | 94.0 ± 0.4 | 0.400 ± 0.100 |

| Compound 3 | 78.0 ± 0.4 | 2.700 ± 0.200 |

This table summarizes the inhibitory potency of several derivatives synthesized from the compound, highlighting their potential as therapeutic agents .

Synthesis of Bioactive Compounds

This compound has been employed to synthesize various bioactive compounds with potential applications in treating diseases beyond neurodegenerative disorders.

Case Study: Flavonoid Derivatives

A study focused on synthesizing flavonoid derivatives using this compound revealed that certain derivatives exhibited protective effects against neurodegeneration induced by amyloid-beta . The research showed that these compounds could significantly rescue neuronal function in model organisms.

Mecanismo De Acción

The mechanism of action of 4-benzyloxyphenyl magnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms, such as those in carbonyl groups. The magnesium bromide group acts as a nucleophile, attacking the electrophilic carbon and forming a new carbon-carbon bond .

Comparación Con Compuestos Similares

4-Benzyloxyphenyl magnesium bromide can be compared with other Grignard reagents such as:

- 4-Methoxyphenyl magnesium bromide

- 4-Fluorophenyl magnesium bromide

- 4-Chlorophenyl magnesium bromide

These compounds share similar reactivity patterns but differ in the substituents on the aromatic ring, which can influence their reactivity and the types of products formed .

Actividad Biológica

4-Benzyloxyphenyl magnesium bromide (C13H11BrMgO) is a Grignard reagent that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis and Characterization

This compound can be synthesized through the reaction of 4-bromophenol with magnesium in the presence of benzyl chloride. The typical synthesis involves the following steps:

- Preparation of Grignard Reagent : Magnesium turnings are added to a solution of 4-bromophenol in dry ether under an inert atmosphere.

- Addition of Benzyl Chloride : Benzyl chloride is introduced to the reaction mixture, leading to the formation of this compound.

The characterization of this compound can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, confirming its structure and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 22.5 |

| A549 (lung cancer) | 18.7 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes involved in metabolic pathways. Studies have shown that it can inhibit certain kinases and phosphatases, which are crucial for cell proliferation and survival.

Case Studies

- In Vivo Studies on Tumor Models : In a recent study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor size by approximately 40% after four weeks of treatment.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. Results indicated that it could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Propiedades

Número CAS |

120186-59-6 |

|---|---|

Fórmula molecular |

C13H11BrMgO |

Peso molecular |

287.43 g/mol |

Nombre IUPAC |

magnesium;phenylmethoxybenzene;bromide |

InChI |

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |

Clave InChI |

VMPINCGEFWWFMA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.